molecular formula C8H12O4S B13476311 8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione

8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione

Cat. No.: B13476311
M. Wt: 204.25 g/mol
InChI Key: REYMLRUEAROTIS-UHFFFAOYSA-N
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Description

8-Oxa-2lambda6-thiaspiro[45]decane-2,2,4-trione is a chemical compound with the molecular formula C8H12O4S It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols.

Scientific Research Applications

8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but contains a nitrogen atom instead of sulfur.

    1,8-Dioxaspiro[4.5]decane: This compound has two oxygen atoms in the spiro structure.

    1-Oxa-8-thiaspiro[4.5]decane: This compound has both oxygen and sulfur atoms in the spiro structure.

Uniqueness

8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione is unique due to its specific combination of oxygen and sulfur atoms in the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

2,2-dioxo-8-oxa-2λ6-thiaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H12O4S/c9-7-5-13(10,11)6-8(7)1-3-12-4-2-8/h1-6H2

InChI Key

REYMLRUEAROTIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CS(=O)(=O)CC2=O

Origin of Product

United States

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